methanone](/img/structure/B5705045.png)
[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, commonly known as AB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
作用機序
AB-FUBINACA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. When AB-FUBINACA binds to these receptors, it activates a signaling cascade that leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AB-FUBINACA are similar to those of other synthetic cannabinoids, such as JWH-018 and CP-47,497. These effects include altered perception, mood, and cognition, as well as cardiovascular and respiratory effects. AB-FUBINACA has also been shown to have a high binding affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
実験室実験の利点と制限
AB-FUBINACA has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors, as well as its stability and solubility in various solvents. However, there are also several limitations to using AB-FUBINACA in lab experiments, such as its potential toxicity and the lack of standardization in its synthesis and purification.
将来の方向性
There are several future directions for research on AB-FUBINACA, such as investigating its potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, as well as the potential risks associated with their use. Finally, there is a need for standardized methods for the synthesis and purification of AB-FUBINACA, as well as for the detection and quantification of synthetic cannabinoids in biological samples.
合成法
AB-FUBINACA is synthesized through a multistep process that involves the reaction of 2-fluorobenzyl chloride with indole-3-carboxaldehyde to form 1-(2-fluorobenzyl)-1H-indole-3-carboxaldehyde. This intermediate is then reacted with 2-thiophenemethylamine to produce [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, which is the final product. The purity and yield of AB-FUBINACA can be optimized through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
AB-FUBINACA has been used in various scientific research studies to investigate the role of the endocannabinoid system in the human body. This compound is commonly used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples, such as urine and blood. AB-FUBINACA has also been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy.
特性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNOS/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFVVGLEVDQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
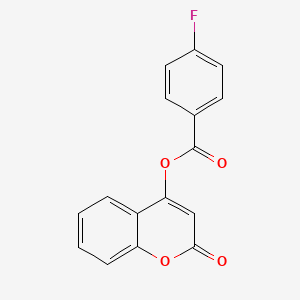
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)


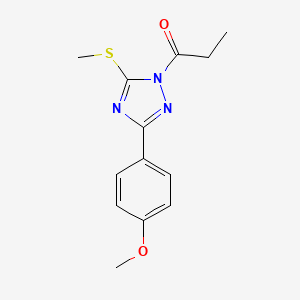
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
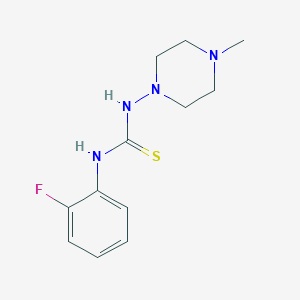
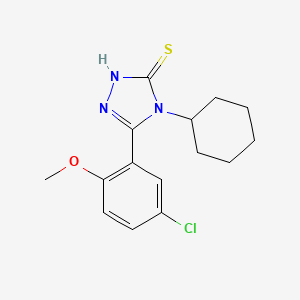
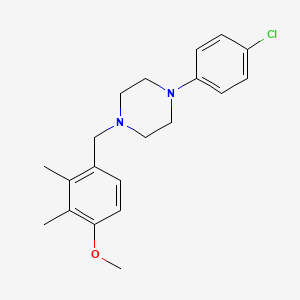
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)